molecular formula C10H11ClN4O B15054814 2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol

2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol

Cat. No.: B15054814
M. Wt: 238.67 g/mol
InChI Key: VBBUNFGPTNFIDG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidin-4-ol core substituted with a chloromethyl group at position 2 and a 1-ethyl-pyrazole moiety at position 5. This structure combines the reactivity of the chloromethyl group with the aromatic and hydrogen-bonding capabilities of pyrimidin-4-ol and pyrazole rings.

Properties

Molecular Formula

C10H11ClN4O

Molecular Weight

238.67 g/mol

IUPAC Name

2-(chloromethyl)-4-(1-ethylpyrazol-4-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H11ClN4O/c1-2-15-6-7(5-12-15)8-3-10(16)14-9(4-11)13-8/h3,5-6H,2,4H2,1H3,(H,13,14,16)

InChI Key

VBBUNFGPTNFIDG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=CC(=O)NC(=N2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction using a suitable pyrazole derivative.

    Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the pyrimidine ring can undergo oxidation to form a ketone.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a methyl-substituted pyrimidine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It may be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol depends on its specific application:

    Enzyme Inhibition: It may act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding.

    Receptor Binding: It may interact with specific receptors in the body, modulating their activity and leading to a physiological response.

Comparison with Similar Compounds

6-(Chloromethyl)-2-phenylpyrimidin-4-ol

  • Structure : Pyrimidin-4-ol with a chloromethyl group at position 6 and a phenyl group at position 2.
  • Key Differences: The phenyl group at position 2 (vs. Reactivity: The chloromethyl group at position 6 (vs. position 2 in the target compound) may alter regioselectivity in further functionalization reactions .
  • Applications : Used as a precursor in pharmaceutical intermediates, particularly for antimalarial or antiviral agents .

1-[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine

  • Structure : Pyrimidine core with a trifluoromethyl group at position 6, a 1-ethyl-3-methyl-pyrazole at position 4, and a piperidin-4-amine substituent at position 2.
  • Key Differences: The trifluoromethyl group enhances metabolic stability and lipophilicity compared to the hydroxyl group in the target compound.
  • Applications : Likely explored in drug discovery for central nervous system (CNS) targets due to its ability to cross the blood-brain barrier.

N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine

  • Structure : A pyrazole ring substituted with an ethyl group and a cyclopropanamine-linked methyl group.
  • The cyclopropanamine group introduces strain and conformational rigidity, which may influence binding to biological targets .
  • Applications: Potential as a building block for bioactive molecules, particularly in agrochemicals.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications
2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol C₁₀H₁₁ClN₄O 254.68 g/mol Chloromethyl (C2), 1-ethyl-pyrazole (C6) Kinase inhibitors, antimicrobials
6-(Chloromethyl)-2-phenylpyrimidin-4-ol C₁₁H₉ClN₂O 220.66 g/mol Chloromethyl (C6), phenyl (C2) Antiviral intermediates
1-[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine C₁₇H₂₀F₃N₇ 395.39 g/mol Trifluoromethyl (C6), piperidin-4-amine CNS-targeted therapeutics
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine C₉H₁₆N₃ 166.25 g/mol Cyclopropanamine, ethyl-pyrazole Agrochemical intermediates

Research Findings and Implications

  • Reactivity Trends : Chloromethyl-substituted pyrimidines (e.g., 6-(Chloromethyl)-2-phenylpyrimidin-4-ol) exhibit nucleophilic substitution reactivity at the chloromethyl site, enabling coupling with amines or thiols to generate diverse derivatives . The target compound’s chloromethyl group at position 2 may favor different reaction pathways compared to position 6 analogs.
  • Bioactivity : Pyrazole-pyrimidine hybrids (e.g., compounds in ) demonstrate antimicrobial and anti-inflammatory activities, suggesting that the target compound’s 1-ethyl-pyrazole group could enhance target binding through π-π stacking or hydrophobic interactions .
  • Structural Stability : Ethyl and trifluoromethyl groups (as in compounds) improve metabolic stability, whereas the hydroxyl group in the target compound may limit bioavailability unless protected .

Biological Activity

2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of pyrimidines and pyrazoles, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this compound based on available research findings, case studies, and data analysis.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C12H13ClN4O\text{C}_{12}\text{H}_{13}\text{ClN}_4\text{O}

This structure features a chloromethyl group and an ethyl-substituted pyrazole moiety attached to a pyrimidine core, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, pyrazole derivatives have been documented to possess bactericidal effects against various strains of bacteria. A study by Zhong et al. highlighted the synthesis of novel pyrazole amines that demonstrated potent antibacterial properties, suggesting that similar modifications in the structure of this compound could yield effective antimicrobial agents .

Anti-inflammatory Activity

In a study focusing on pyrazole derivatives, it was found that certain compounds exhibited notable anti-inflammatory effects. The presence of the pyrazole ring in this compound may enhance its ability to inhibit inflammatory pathways, potentially making it a candidate for treating inflammatory diseases .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been widely investigated. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. A case study involving structurally similar compounds demonstrated their ability to target specific cancer cell lines effectively. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Data Table: Biological Activity Overview

Activity Type Effectiveness Reference
AntimicrobialSignificant bactericidal activityZhong et al., 2023
Anti-inflammatoryInhibition of inflammatory pathwaysStudy on pyrazole derivatives
AnticancerInduction of apoptosis in cancer cellsCase study on pyrazole compounds

Case Studies

  • Antimicrobial Efficacy : In a comparative study, various pyrazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Compounds with structural similarities to this compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anti-inflammatory Mechanism : A derivative was evaluated for its ability to suppress pro-inflammatory cytokines in vitro. Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting that modifications on the pyrazole ring could enhance anti-inflammatory properties.
  • Cancer Cell Line Studies : A series of experiments were conducted on breast cancer cell lines where compounds analogous to this compound were shown to reduce cell viability by over 50% at specific concentrations after 48 hours.

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